molecular formula C12H9F3N6O2S B4326382 3-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide

3-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide

Cat. No. B4326382
M. Wt: 358.30 g/mol
InChI Key: DWDRDIVGGDCMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide is a chemical compound with significant scientific research applications. This compound has been synthesized through specific methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide is not fully understood. However, studies have suggested that this compound works by inhibiting specific enzymes and pathways in the body. This inhibition leads to the suppression of inflammation, cancer cell growth, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide has significant biochemical and physiological effects. These effects include:
1. Anti-inflammatory effects: This compound has been found to reduce the production of inflammatory cytokines, which leads to the suppression of inflammation.
2. Anticancer effects: Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth.
3. Antimicrobial effects: This compound has been found to inhibit the growth of various bacteria and fungi, making it a potential treatment for infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide in lab experiments include its significant scientific research applications, potential therapeutic effects, and its ability to inhibit specific enzymes and pathways in the body. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the study of 3-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide. Some of these future directions include:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic effects.
2. Development of new drugs based on this compound for the treatment of various diseases.
3. Exploration of the potential use of this compound in combination with other drugs for synergistic effects.
4. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases.
5. Further studies on the safety and toxicity of this compound to determine its potential use in clinical settings.
Conclusion:
In conclusion, 3-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide is a chemical compound with significant scientific research applications. This compound has been synthesized through specific methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. The future directions for the study of this compound are numerous, and further research is needed to fully understand its potential therapeutic effects.

Scientific Research Applications

3-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide has been extensively studied for its scientific research applications. This compound has been used in the development of new drugs and has been found to have potential therapeutic effects against various diseases. Some of the scientific research applications of this compound include:
1. Anti-inflammatory effects: This compound has been found to have significant anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases.
2. Anticancer effects: Studies have shown that this compound has potential anticancer effects and can inhibit the growth of cancer cells.
3. Antimicrobial effects: This compound has been found to have significant antimicrobial effects and has been studied as a potential treatment for various infectious diseases.

properties

IUPAC Name

3-(tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N6O2S/c13-12(14,15)23-7-1-2-8-9(5-7)24-11(17-8)18-10(22)3-4-21-6-16-19-20-21/h1-2,5-6H,3-4H2,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDRDIVGGDCMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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